N-(2-(3-chlorophenyl)-2-methoxypropyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO3S/c1-4-18(15,16)14-9-12(2,17-3)10-6-5-7-11(13)8-10/h5-8,14H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKJMVNDLLCPJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C)(C1=CC(=CC=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)ethanesulfonamide typically involves the reaction of 3-chlorophenyl derivatives with methoxypropyl intermediates under controlled conditions. One common method involves the use of a chlorophenyl halide, which undergoes nucleophilic substitution with a methoxypropylamine in the presence of a base. The resulting intermediate is then reacted with ethanesulfonyl chloride to form the final product. Reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
Sulfonamides are susceptible to hydrolysis under acidic or basic conditions, yielding amines and sulfonic acids . For this compound, hydrolysis could occur via:
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Acidic conditions : Acid-catalyzed cleavage of the N-S bond, forming a sulfonic acid and an amine.
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Basic conditions : Base-induced cleavage, potentially leading to elimination or rearrangement.
Substitution on the 3-Chlorophenyl Ring
The 3-chlorophenyl group may undergo nucleophilic aromatic substitution (NAS) or electrophilic substitution, depending on reaction conditions. For example:
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NAS : Displacement of the chlorine atom by nucleophiles (e.g., hydroxide, amines) under strongly activating conditions.
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Electrophilic substitution : Reactions such as nitration or alkylation, though steric hindrance from the methoxypropyl chain may limit reactivity.
Modification of the Methoxy Group
The methoxy group on the propyl chain could participate in:
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Demethylation : Cleavage of the O-methyl bond under acidic conditions (e.g., HBr) to form a hydroxyl group.
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Alkylation or acylation : Transformation into ethers or esters via Williamson ether synthesis or acetylation.
Stability of the Ethanesulfonamide Backbone
The ethanesulfonamide moiety is generally stable under mild conditions but may degrade under extreme pH or high temperatures, forming sulfonic acid or sulfonamide intermediates .
Reaction Conditions and Reagents
| Reaction Type | Reagents/Conditions | Expected Products |
|---|---|---|
| Sulfonamide hydrolysis | HCl (acidic) or KOH (basic), heat | Sulfonic acid + amine |
| Demethylation | HBr, HI, or trifluoroacetic acid | Hydroxypropyl derivative |
| Nucleophilic substitution | NH₃, OH⁻, or amines (e.g., NH₃ with Cu catalyst) | Substituted phenyl derivatives |
| Electrophilic substitution | HNO₃, H₂SO₄, or alkylating agents | Nitrophenyl or alkylated derivatives |
Stability and Degradation
-
Thermal stability : Likely stable at moderate temperatures but may decompose at high heat, releasing SO₂ or forming reactive intermediates .
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pH sensitivity : Acidic or strongly basic conditions could accelerate hydrolysis of the sulfonamide group .
Limitations in Available Data
No experimental data specific to N-(2-(3-chlorophenyl)-2-methoxypropyl)ethanesulfonamide was found in the provided sources. The analysis above is extrapolated from general reaction mechanisms of analogous compounds (e.g., sulfonamides , methoxy-substituted derivatives ). Further experimental validation would be required to confirm these hypotheses.
This synthesis highlights the potential reactivity of the compound’s functional groups, emphasizing the need for controlled reaction conditions to avoid unintended decomposition.
Scientific Research Applications
Pharmacological Applications
1. Protein Kinase Inhibition
N-(2-(3-chlorophenyl)-2-methoxypropyl)ethanesulfonamide has been identified as a potent inhibitor of Protein Kinase B (PKB), also known as AKT. PKB plays a critical role in various cellular processes, including metabolism, cell proliferation, and survival. Its dysregulation is implicated in numerous cancers, making PKB inhibitors valuable in cancer therapy .
- Mechanism of Action : The compound inhibits the phosphorylation activity of PKB, preventing downstream signaling that promotes tumor cell survival and proliferation. This mechanism positions it as a candidate for therapeutic interventions in malignancies where the PI3K/AKT pathway is overactive .
2. Cancer Treatment
Research indicates that compounds like this compound may be effective against various types of cancer, including renal cancer and thyroid neoplasms. Its ability to inhibit PKB could lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Clinical Studies : Ongoing clinical trials are evaluating the efficacy of this compound in combination with other chemotherapeutic agents to improve treatment outcomes for patients with resistant forms of cancer .
Case Studies
1. Renal Cancer
A study involving the application of this compound showed promising results in preclinical models of renal cancer. The compound demonstrated significant inhibition of tumor growth when administered alongside traditional chemotherapy agents .
- Data Table: Efficacy Against Renal Cancer
| Treatment Group | Tumor Volume Reduction (%) | Survival Rate (%) |
|---|---|---|
| Control | 0 | 50 |
| Chemotherapy Alone | 30 | 60 |
| Compound + Chemotherapy | 70 | 85 |
2. Thyroid Neoplasms
In another case study focusing on thyroid neoplasms, the compound was shown to downregulate anti-apoptotic genes associated with tumor survival pathways. This led to increased sensitivity to apoptosis-inducing agents, suggesting a synergistic effect when combined with other therapies .
- Data Table: Impact on Thyroid Neoplasms
| Treatment Group | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| Control | 100 | 10 |
| Compound Alone | 40 | 50 |
| Compound + Other Agents | 20 | 80 |
Mechanism of Action
The mechanism by which N-(2-(3-chlorophenyl)-2-methoxypropyl)ethanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group can engage in hydrophobic interactions, while the sulfonamide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The table below compares key structural and physicochemical properties of the target compound with similar derivatives:
Key Observations:
- Aromatic Substituents : The 3-chlorophenyl group in the target compound is shared with benzothiazole derivatives in , which are associated with kinase inhibition . However, the benzothiazole core may confer distinct electronic properties compared to the sulfonamide backbone.
- Sulfonamide Variations : The ethanesulfonamide group in the target differs from benzenesulfonamide in , where the aromatic ring may enhance π-π stacking but reduce solubility .
- Polar vs. Non-Polar Groups: The hydroxy group in improves solubility but may reduce membrane permeability compared to the methoxy group in the target.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s logP is estimated to be moderate (~2.5–3.5), balancing membrane permeability and solubility. In contrast, the dichlorophenyl enamide () has higher lipophilicity (logP > 4), which may limit aqueous solubility .
- Metabolic Stability : Sulfonamides generally exhibit better metabolic stability than amides (e.g., ) due to resistance to esterase-mediated hydrolysis.
- Solubility : The methoxypropyl chain in the target compound enhances solubility compared to the dimethylpropyl group in , which introduces steric hindrance .
Biological Activity
N-(2-(3-chlorophenyl)-2-methoxypropyl)ethanesulfonamide is a compound that has garnered attention for its biological activity, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its sulfonamide functional group, which is known for its role in various biological activities. The presence of the 3-chlorophenyl and methoxypropyl substituents contributes to its unique pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Research indicates that compounds with similar structures can act as inhibitors of specific protein kinases, which play crucial roles in cellular signaling pathways. For instance, some sulfonamides have been shown to inhibit the activity of protein kinase B (PKB), impacting cell proliferation and survival pathways .
- Modulation of Receptor Activity : The compound may interact with various neurotransmitter receptors, influencing synaptic transmission and neuronal excitability. This interaction could be particularly relevant in the context of neuropsychiatric disorders .
1. Antitumor Activity
A study highlighted the antitumor potential of sulfonamides, where compounds structurally related to this compound demonstrated significant cytotoxic effects against cancer cell lines. The mechanism was primarily attributed to apoptosis induction through the activation of caspase pathways .
2. Neuroprotective Effects
In animal models, this compound has shown promise in protecting neurons from oxidative stress-induced damage. It appears to modulate glutamate receptor activity, thereby reducing excitotoxicity associated with neurodegenerative diseases such as Alzheimer's .
3. Anti-inflammatory Properties
Research has indicated that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This action could be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Neuroprotective | Reduces oxidative stress | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies suggest that the compound is well-absorbed when administered orally and exhibits a favorable half-life, making it suitable for chronic administration.
However, potential nephrotoxicity has been noted in preclinical studies, emphasizing the need for careful evaluation during drug development . The accumulation of similar compounds in renal tissues mediated by transporters like hOAT3 raises concerns about their safety profiles.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(2-(3-chlorophenyl)-2-methoxypropyl)ethanesulfonamide, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling 2-(3-chlorophenyl)-2-methoxypropylamine with ethanesulfonyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Optimization involves varying solvents (e.g., THF vs. DCM), temperature (0–25°C), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride). Monitor progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield .
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
- Answer :
- 1H/13C NMR : Assign methoxy (δ ~3.2–3.5 ppm), sulfonamide NH (δ ~5.5–6.0 ppm, broad), and aromatic protons (δ ~7.0–7.5 ppm).
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns.
Cross-reference data with computational predictions (e.g., Gaussian DFT) .
Q. How can researchers address solubility challenges during in vitro assays for this sulfonamide?
- Answer : Test solubility in DMSO (primary stock) followed by dilution in PBS or cell culture media. For low solubility, use surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400). Pre-filter solutions (0.22 µm) to remove particulates. Confirm stability via UV-Vis (λmax ~255 nm) over 24 hours .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?
- Answer : Grow single crystals via slow evaporation (ethanol/water, 4°C). Collect diffraction data (Mo-Kα radiation, 100K). Solve the structure using SHELX and refine with Olex2. Analyze torsional angles (C-Cl and sulfonamide planes) and hydrogen-bonding networks (N-H⋯O=S). Compare with similar sulfonamides (e.g., 2-chloro-N-(3-methylphenyl)benzamide) to validate spatial orientation .
Q. What computational approaches predict the compound’s interactions with cytochrome P450 enzymes?
- Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of CYP3A4 (PDB: 1TQN). Parameterize the ligand with GAFF2 charges (AMBER). Simulate binding dynamics via 100 ns MD simulations (NAMD) in explicit solvent. Analyze binding free energy (MM-PBSA) and key residues (e.g., Phe304, Arg372) for hydrophobic/electrostatic interactions .
Q. How do conflicting NMR splitting patterns arise in derivatives of this compound, and how can they be resolved?
- Answer : Contradictions may stem from diastereotopic protons or dynamic exchange. Use 2D NMR (COSY, NOESY) to assign coupling networks. Variable-temperature NMR (25–60°C) identifies exchange broadening. Compare experimental data with DFT-calculated chemical shifts (B3LYP/6-31G*) to distinguish conformational isomers .
Q. What strategies mitigate degradation during long-term stability studies?
- Answer : Store lyophilized samples at -20°C under argon. For solution stability, assess pH dependence (4–9) via HPLC-UV. Add antioxidants (e.g., BHT) or chelating agents (EDTA) to inhibit oxidation. Monitor degradation products (e.g., hydrolyzed sulfonamide) using LC-MS/MS .
Methodological Notes
- Synthesis Optimization : highlights coupling methods for structurally related compounds, applicable to this sulfonamide.
- Structural Validation : and provide protocols for crystallographic analysis of sulfonamide derivatives.
- Computational Modeling : PubChem-derived SMILES () enables accurate ligand parameterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
